6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a 6-imino group, a 2-oxo moiety, and two 4-methoxyphenylethyl substituents at positions N5. Its synthesis likely involves multi-step cyclization and functionalization reactions, akin to methods described for spiro-aza compounds . Structural characterization employs techniques such as X-ray crystallography (using SHELX-based refinement ), IR, and UV-Vis spectroscopy .
Properties
Molecular Formula |
C30H29N5O4 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H29N5O4/c1-38-22-10-6-20(7-11-22)14-16-32-29(36)24-19-25-28(33-26-5-3-4-17-34(26)30(25)37)35(27(24)31)18-15-21-8-12-23(39-2)13-9-21/h3-13,17,19,31H,14-16,18H2,1-2H3,(H,32,36) |
InChI Key |
BWJRSLIXUHQNPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic rings and functional groups can be utilized in the design of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic and Polycyclic Aza Systems
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Differences: Contains a spiro oxa-aza system fused to a benzothiazole ring, lacking the fused tricyclic core of the target compound. Functional Groups: Includes a dimethylamino-phenyl group and benzothiazole, contrasting with the methoxyphenylethyl substituents in the target. Applications: Primarily explored in organic synthesis and photophysical studies .
- Cephalosporin Derivatives (e.g., (6R,7S)-7-[...]carboxylic acid, ): Structural Differences: Bicyclic β-lactam systems (thia-aza) with variable side chains. The target compound’s tricyclic system lacks the β-lactam ring but shares rigidity. Functional Relevance: Cephalosporins are antibiotics; the target compound’s imino and carboxamide groups may enable metal chelation or enzyme inhibition .
Macrocyclic Chelators ()
- DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): Structural Differences: Macrocyclic tetraaza scaffold with four acetic acid arms. The target compound’s tricyclic system is less flexible but may offer selective binding pockets. Applications: DOTA is used in radiopharmaceuticals; the target compound’s carboxamide and imino groups could facilitate similar applications if functionalized .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Chelation Potential: While lacking the multiple carboxylates of DOTA, its carboxamide and imino groups could coordinate transition metals, albeit with lower affinity .
- Synthetic Complexity : Lower yields than spiro derivatives () suggest challenges in forming the fused tricyclic system, necessitating optimized catalysts or conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
